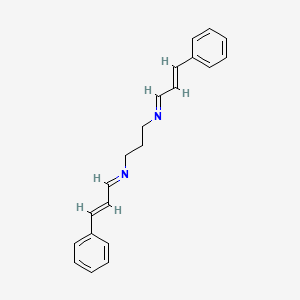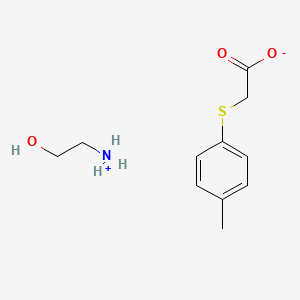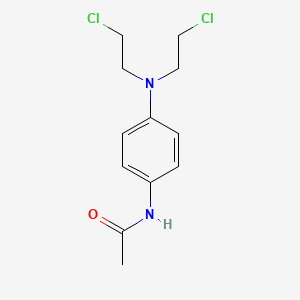
4'-(Bis(2-chloroethyl)amino)acetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide is a chemical compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of nitrogen mustard, a class of compounds known for their alkylating properties, which can interfere with DNA replication and transcription in cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide typically involves the reaction of 4-nitroacetanilide with bis(2-chloroethyl)amine. The process includes the following steps:
Nitration: 4-acetanilide is nitrated to form 4-nitroacetanilide.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminoacetanilide.
Alkylation: 4-aminoacetanilide is then alkylated with bis(2-chloroethyl)amine to produce N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide undergoes several types of chemical reactions, including:
Alkylation: The compound can alkylate DNA, leading to cross-linking and strand breaks.
Hydrolysis: It can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.
Common Reagents and Conditions
Alkylation: Common reagents include bis(2-chloroethyl)amine and other alkylating agents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Biology: Employed in studies of DNA damage and repair mechanisms.
Medicine: Utilized in the development of chemotherapeutic agents for cancer treatment, particularly for its ability to alkylate DNA and inhibit cell proliferation.
Industry: Applied in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The primary mechanism of action of N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide involves its alkylating properties. The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair.
Vergleich Mit ähnlichen Verbindungen
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide is similar to other nitrogen mustard compounds, such as chlorambucil and melphalan. it is unique in its specific structure and reactivity, which confer distinct pharmacological properties. Similar compounds include:
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.
Melphalan: Employed in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with broad applications in cancer treatment.
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide stands out due to its specific alkylating activity and its potential for targeted cancer therapy.
Eigenschaften
CAS-Nummer |
1215-16-3 |
|---|---|
Molekularformel |
C12H16Cl2N2O |
Molekulargewicht |
275.17 g/mol |
IUPAC-Name |
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-10(17)15-11-2-4-12(5-3-11)16(8-6-13)9-7-14/h2-5H,6-9H2,1H3,(H,15,17) |
InChI-Schlüssel |
KKJPUHZODXVLPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
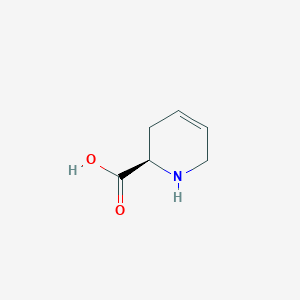
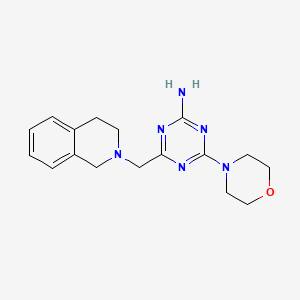

![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)


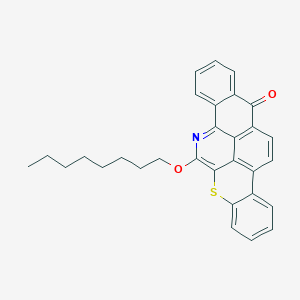
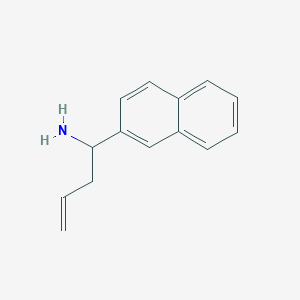
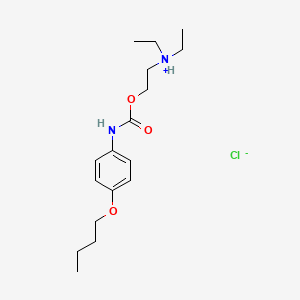
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)

